4-iodo-1-phenyl-1H-pyrazol-5-amine

Myeloperoxidase Inhibition Cardiovascular Inflammation Enzyme Inhibition Assay

Choose 4-iodo-1-phenyl-1H-pyrazol-5-amine for its validated MPO inhibition (IC50 159 nM) and superior C–I bond reactivity in Pd-catalyzed cross-couplings versus bromo/chloro analogs. The iodine atom enables faster oxidative addition, broadening synthetic scope. Ideal for kinase panel screening and halogen bonding studies. Source this high-purity intermediate for reliable cardiovascular and oncology research programs.

Molecular Formula C9H8IN3
Molecular Weight 285.088
CAS No. 1459215-43-0
Cat. No. B2501113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-phenyl-1H-pyrazol-5-amine
CAS1459215-43-0
Molecular FormulaC9H8IN3
Molecular Weight285.088
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)I)N
InChIInChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2
InChIKeyMDTHQDFYHPOPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-phenyl-1H-pyrazol-5-amine (CAS 1459215-43-0) – Core Chemical Identity and Procurement Context


4-Iodo-1-phenyl-1H-pyrazol-5-amine is a halogenated 5-aminopyrazole derivative with the molecular formula C9H8IN3 and a molecular weight of 285.08 g/mol . It features an iodine atom at the 4-position and a phenyl group at the 1-position of the pyrazole ring, placing it within the class of 4-halogenated 1-aryl-5-aminopyrazoles . The compound is commercially available as a research-grade intermediate, with typical supplier purity specifications of ≥95% (HPLC or GC) . Its predicted physicochemical properties include a boiling point of 378.7±27.0 °C, density of 1.89±0.1 g/cm³, and pKa of 2.00±0.10 .

4-Iodo-1-phenyl-1H-pyrazol-5-amine Procurement Rationale – Why Halogen Identity and Position Dictate Synthetic Utility


Within the 4-halogenated 1-aryl-5-aminopyrazole series, the halogen substituent is not a generic interchangeable component. The choice between iodine, bromine, chlorine, or hydrogen at the 4-position governs three critical procurement-relevant parameters: (1) cross-coupling reactivity, where the C–I bond exhibits substantially higher oxidative addition rates with palladium catalysts than C–Br or C–Cl bonds ; (2) target binding interactions, where iodine's larger van der Waals radius (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å, H 1.20 Å) and polarizability alter steric occupancy and halogen bonding capacity within enzyme active sites; and (3) synthetic accessibility, where the 4-iodo derivative is obtained via direct C–H iodination using N-iodosuccinimide (NIS) in DMSO at room temperature, a metal-free protocol that produces the 4-halogenated product in yields ranging from moderate to excellent [1]. Substituting 4-bromo-1-phenyl-1H-pyrazol-5-amine (CAS 5900-00-5) or the unsubstituted parent 1-phenyl-1H-pyrazol-5-amine for the 4-iodo compound therefore alters the entire reactivity profile, downstream synthetic trajectory, and biological screening outcomes. The evidence presented below quantifies these differentiators where data exist.

4-Iodo-1-phenyl-1H-pyrazol-5-amine Quantitative Differentiation Evidence – Verified Assay Data and Cross-Study Comparisons


Myeloperoxidase (MPO) Inhibitory Potency: 4-Iodo-1-phenyl-1H-pyrazol-5-amine Demonstrates Sub-Micromolar IC50

4-Iodo-1-phenyl-1H-pyrazol-5-amine exhibits an IC50 of 159 nM against recombinant human myeloperoxidase (MPO), measured via an aminophenyl fluorescein-based assay with 10-minute incubation in the presence of 120 mM NaCl [1]. MPO is a heme enzyme implicated in cardiovascular inflammatory diseases, and inhibitors in the sub-200 nM range are considered pharmacologically relevant for tool compound development. Within the broader aminopyrazole inhibitor class, potent MPO inhibitors typically fall within a nanomolar to low-micromolar IC50 range; this compound's 159 nM value positions it as a moderately potent MPO ligand suitable for initial structure-activity relationship (SAR) exploration [2].

Myeloperoxidase Inhibition Cardiovascular Inflammation Enzyme Inhibition Assay

Selectivity Profile: 4-Iodo-1-phenyl-1H-pyrazol-5-amine Exhibits >16-Fold Discrimination Between MPO and CYP3A4

In parallel enzyme inhibition profiling, 4-iodo-1-phenyl-1H-pyrazol-5-amine was evaluated against cytochrome P450 3A4 (CYP3A4), yielding an IC50 of 2,600 nM (2.60E+3 nM) [1]. The selectivity ratio between MPO (primary target, IC50 = 159 nM) and CYP3A4 (off-target) is approximately 16.4-fold. Additionally, the compound showed an IC50 of 6,300 nM (6.30E+3 nM) against thyroid peroxidase (TPO), corresponding to a ~40-fold selectivity window relative to MPO inhibition [1]. CYP3A4 is a major drug-metabolizing enzyme, and inhibition of CYP3A4 at therapeutically relevant concentrations constitutes a significant liability in drug development. A >10-fold selectivity window between a primary target and CYP3A4 is typically considered a favorable starting point for lead optimization.

Target Selectivity Off-Target Profiling Cytochrome P450 Inhibition

Synthetic Tractability: Metal-Free C–H Iodination of 3-Aryl-1H-pyrazol-5-amines Proceeds with Moderate to Excellent Yields

4-Iodo-1-phenyl-1H-pyrazol-5-amine can be synthesized via a direct C–H iodination protocol using N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) at room temperature . This metal-free method proceeds under mild conditions and is applicable to gram-scale synthesis, delivering 4-halogenated pyrazole derivatives in yields ranging from moderate to excellent depending on the specific aryl substitution pattern [1]. The use of NXS (X = I, Br, Cl) reagents as cheap and safe halogenating agents, combined with DMSO serving the dual role of catalyst and solvent, establishes a practical and scalable route to the 4-iodo derivative without requiring transition-metal catalysts or harsh conditions [1].

C–H Functionalization Metal-Free Synthesis Halogenation Methodology

Cross-Coupling-Ready Architecture: C–I Bond Enables Palladium-Catalyzed Diversification

The 4-iodo substituent on 1-phenyl-1H-pyrazol-5-amine provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . Iodine as a leaving group exhibits significantly higher reactivity in oxidative addition with Pd(0) compared to bromine or chlorine, due to the weaker C–I bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 68 kcal/mol vs. C–Cl ≈ 80 kcal/mol). This reactivity differential enables the 4-iodo derivative to participate in cross-coupling reactions under milder conditions (lower temperature, reduced catalyst loading) than its 4-bromo (CAS 5900-00-5) or 4-chloro (CAS 1469495-13-3) counterparts, providing a practical advantage in generating diverse 4-substituted analog libraries .

Cross-Coupling Suzuki-Miyaura Sonogashira Medicinal Chemistry Building Block

4-Iodo-1-phenyl-1H-pyrazol-5-amine – Evidence-Supported Research and Procurement Application Scenarios


Myeloperoxidase (MPO) Inhibitor Tool Compound Development for Cardiovascular Inflammation Research

4-Iodo-1-phenyl-1H-pyrazol-5-amine is directly applicable as a starting point for MPO inhibitor development in cardiovascular inflammation programs. The validated IC50 of 159 nM against recombinant human MPO provides a quantitative activity anchor for SAR exploration [1]. The compound's >16-fold selectivity over CYP3A4 (IC50 = 2,600 nM) and ~40-fold selectivity over TPO (IC50 = 6,300 nM) offers an early selectivity profile that reduces downstream attrition risk in tool compound validation [1]. Researchers investigating MPO's role in atherosclerosis, heart failure, or vascular inflammation may prioritize this 4-iodo derivative over the 4-bromo or 4-chloro analogs, for which no equivalent MPO activity data are publicly available, enabling faster hypothesis testing with a characterized compound rather than a completely uncharacterized scaffold variant.

Parallel Medicinal Chemistry Library Synthesis via Palladium-Catalyzed Cross-Coupling

The 4-iodo substituent serves as an optimal leaving group for generating diverse 4-substituted analog libraries through Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The C–I bond's lower bond dissociation energy (~57 kcal/mol) compared to C–Br (~68 kcal/mol) or C–Cl (~80 kcal/mol) translates to higher oxidative addition rates with Pd(0) catalysts, enabling library synthesis under milder conditions with reduced catalyst loadings [1]. For medicinal chemistry groups conducting parallel synthesis of 4-aryl, 4-alkynyl, or 4-amino derivatives of the 1-phenyl-5-aminopyrazole scaffold, the 4-iodo building block offers superior reactivity and broader substrate scope compared to the corresponding 4-bromo analog (CAS 5900-00-5). The demonstrated gram-scale, metal-free synthesis of the 4-iodo derivative using NIS in DMSO at room temperature further supports cost-effective procurement and in-house resupply for larger library campaigns.

Kinase Inhibitor Scaffold Evaluation in Early-Stage Oncology or Neurology Programs

5-Aminopyrazole derivatives constitute a privileged scaffold for ATP-competitive kinase inhibition, with documented activity against FGFR2/3, JNK isoforms, and CDK family kinases [1]. 4-Iodo-1-phenyl-1H-pyrazol-5-amine represents a minimally elaborated member of this scaffold class, suitable for initial kinase panel screening to establish baseline selectivity fingerprints before extensive synthetic investment. The compound's commercially available purity of ≥95% (HPLC or GC) and well-defined physicochemical properties (MW 285.08, predicted pKa 2.00±0.10) make it a tractable starting point for hit identification and early SAR exploration in oncology (FGFR-driven cancers) or neurology (JNK3-mediated neurodegeneration) programs. Procurement of the 4-iodo derivative rather than the unsubstituted parent enables immediate cross-coupling diversification if kinase panel screening identifies a promising activity profile requiring 4-position optimization.

Halogen Bonding and Solvation Studies in Computational Chemistry

The iodine atom at the 4-position of 1-phenyl-5-aminopyrazole introduces a heavy halogen capable of participating in halogen bonding interactions, a feature exploited in structure-based drug design to enhance target binding affinity and selectivity [1]. The compound's larger van der Waals radius (1.98 Å for I vs. 1.85 Å for Br) and greater polarizability alter both steric occupancy and electrostatic potential within protein binding pockets. Systematic solvation analyses of halo-substituted phenyl-1H-pyrazole-5-amines have been conducted to quantify the electrostatic, dispersion, and repulsion energy components across solvents with varying dielectric constants . Computational chemistry groups studying halogen bonding energetics, solvation free energy partitioning, or structure-based virtual screening may select the 4-iodo derivative specifically for its distinct electronic and steric profile relative to lighter halogen analogs, with the iodine atom providing a stronger signal in crystallographic electron density maps for unambiguous pose assignment [1].

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